![molecular formula C11H9N5S2 B15281251 4-[6-(2-Amino-1,3-thiazol-4-yl)-2-pyridinyl]-1,3-thiazol-2-ylamine](/img/structure/B15281251.png)
4-[6-(2-Amino-1,3-thiazol-4-yl)-2-pyridinyl]-1,3-thiazol-2-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[6-(2-Amino-1,3-thiazol-4-yl)-2-pyridinyl]-1,3-thiazol-2-ylamine is a complex organic compound that features a thiazole ring, a pyridine ring, and an amino group. Thiazole rings are known for their aromaticity and biological activity, making them a significant scaffold in medicinal chemistry
準備方法
The synthesis of 4-[6-(2-Amino-1,3-thiazol-4-yl)-2-pyridinyl]-1,3-thiazol-2-ylamine typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiazole with a pyridine derivative under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as iodine or other halogens . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole and pyridine rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
4-[6-(2-Amino-1,3-thiazol-4-yl)-2-pyridinyl]-1,3-thiazol-2-ylamine has several scientific research applications:
作用機序
The mechanism of action of 4-[6-(2-Amino-1,3-thiazol-4-yl)-2-pyridinyl]-1,3-thiazol-2-ylamine involves its interaction with various molecular targets. The compound can inhibit enzymes, block receptors, or interfere with biochemical pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or inhibiting essential enzymes . The exact molecular targets and pathways depend on the specific application and the biological system involved.
類似化合物との比較
Similar compounds include other thiazole and pyridine derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Compared to these compounds, 4-[6-(2-Amino-1,3-thiazol-4-yl)-2-pyridinyl]-1,3-thiazol-2-ylamine is unique due to its dual thiazole-pyridine structure, which may confer distinct biological activities and chemical reactivity .
特性
分子式 |
C11H9N5S2 |
|---|---|
分子量 |
275.4 g/mol |
IUPAC名 |
4-[6-(2-amino-1,3-thiazol-4-yl)pyridin-2-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H9N5S2/c12-10-15-8(4-17-10)6-2-1-3-7(14-6)9-5-18-11(13)16-9/h1-5H,(H2,12,15)(H2,13,16) |
InChIキー |
GPACIJJOEGQSCQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C2=CSC(=N2)N)C3=CSC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



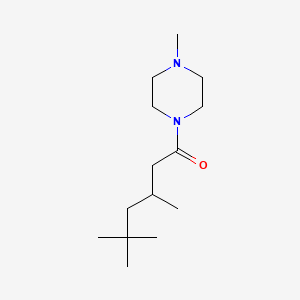
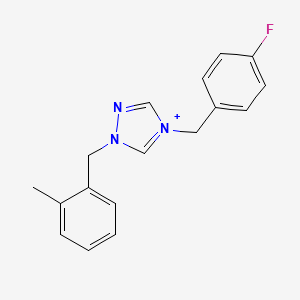

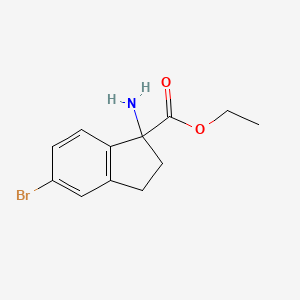
![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B15281212.png)
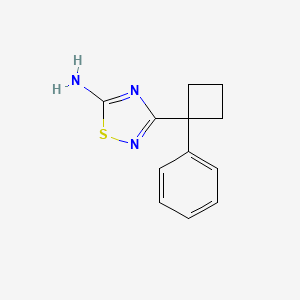

![3-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B15281238.png)
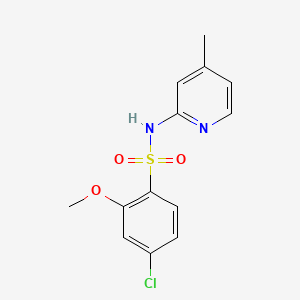
![Methyl 2-{2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]acetamido}acetate](/img/structure/B15281257.png)

![3-[(Methylsulfanyl)methyl]-6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281261.png)

